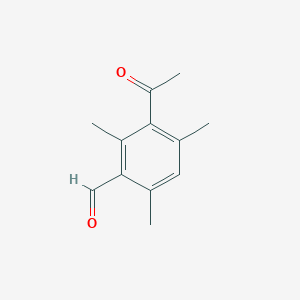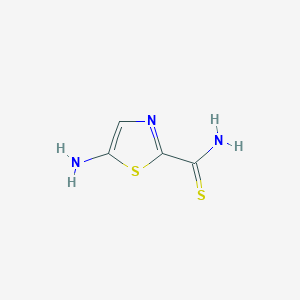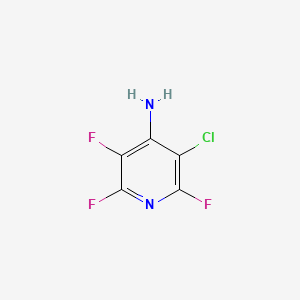
4-Amino-3-chloro-2,5,6-trifluoropyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as 2-amino-4-chloropyridine, has been improved through modifications of existing literature procedures. This has allowed for the preparation of various polychlorinated 2-aminopyridines, which are structurally similar to 4-amino-3-chloro-2,5,6-trifluoropyridine. The improved synthesis methods have resulted in higher yields and have provided new routes to previously unreported compounds .
Molecular Structure Analysis
While the molecular structure of 4-amino-3-chloro-2,5,6-trifluoropyridine is not explicitly analyzed in the provided papers, the structure of pyridine derivatives is generally characterized by the presence of nitrogen in the ring, which significantly affects their chemical behavior. The substitution of hydrogen atoms with chlorine or fluorine atoms can alter the electronic properties of the molecule, potentially leading to increased reactivity or changes in the physical properties of the compound.
Chemical Reactions Analysis
The papers do not provide specific reactions for 4-amino-3-chloro-2,5,6-trifluoropyridine, but they do describe the synthesis of dialkylamino-pyridines from difluoro-dichloro-pyridine precursors. These reactions involve the substitution of fluorine atoms with various amines, which could be analogous to reactions that 4-amino-3-chloro-2,5,6-trifluoropyridine might undergo. The described method is mild and adaptable, suggesting that similar conditions could be applied to the synthesis of related compounds .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Fluorinated Pyridines
- Summary of Application : Fluorinated pyridines, including “4-Amino-3-chloro-2,5,6-trifluoropyridine”, are of interest due to their unusual physical, chemical, and biological properties. They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
- Methods of Application : The synthesis of fluorinated pyridines involves various methods, including the Umemoto reaction and Balts-Schiemann reaction . For example, Pentafluoropyridine was applied for the synthesis of 2,4-diamino-3,5,6-trifluoropyridine .
- Results or Outcomes : The synthesis of these compounds is challenging, but they present a special interest as potential imaging agents for various biological applications .
2. Biological Potential of Indole Derivatives
- Summary of Application : Indole derivatives, which can be synthesized using fluorinated pyridines, have diverse biological activities and therapeutic possibilities .
- Methods of Application : The synthesis of indole derivatives involves various chemical reactions, and the resulting compounds are tested for their biological activities .
- Results or Outcomes : Indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
3. Synthesis of Indole Derivatives
- Summary of Application : “4-Amino-3-chloro-2,5,6-trifluoropyridine” can be used in the synthesis of indole derivatives .
- Methods of Application : The synthesis of indole derivatives involves various chemical reactions, including the use of “4-Amino-3-chloro-2,5,6-trifluoropyridine” as a starting material .
- Results or Outcomes : The resulting indole derivatives can have various biological activities and therapeutic possibilities .
4. Synthesis of 1,3,5-Triazine Derivatives
- Summary of Application : “4-Amino-3-chloro-2,5,6-trifluoropyridine” can potentially be used in the synthesis of 1,3,5-triazine derivatives .
- Methods of Application : The synthesis of 1,3,5-triazine derivatives involves various chemical reactions, including the use of “4-Amino-3-chloro-2,5,6-trifluoropyridine” as a starting material .
- Results or Outcomes : The synthesized compounds have been evaluated for their antimicrobial activity against various bacteria and fungi .
5. Synthesis of Fluorine-Containing Heterocycles
- Summary of Application : “4-Amino-3-chloro-2,5,6-trifluoropyridine” can be used in the synthesis of various 2-, 3-, or 4-fluoropyridines .
- Methods of Application : The synthesis of fluorine-containing heterocycles involves various chemical reactions, including the use of “4-Amino-3-chloro-2,5,6-trifluoropyridine” as a starting material .
- Results or Outcomes : The resulting fluorine-containing heterocycles have interesting and unusual physical, chemical, and biological properties .
6. Synthesis of F18-Substituted Pyridines
- Summary of Application : “4-Amino-3-chloro-2,5,6-trifluoropyridine” can potentially be used in the synthesis of F18-substituted pyridines .
- Methods of Application : The synthesis of F18-substituted pyridines involves various chemical reactions, including the use of “4-Amino-3-chloro-2,5,6-trifluoropyridine” as a starting material .
- Results or Outcomes : The synthesized F18-substituted pyridines present a special interest as potential imaging agents for various biological applications .
Safety And Hazards
4-Amino-3-chloro-2,5,6-trifluoropyridine is classified as an irritant . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Eigenschaften
IUPAC Name |
3-chloro-2,5,6-trifluoropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2/c6-1-3(10)2(7)5(9)11-4(1)8/h(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGMBUFHHBUVNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392952 | |
| Record name | 4-Amino-3-chloro-2,5,6-trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-chloro-2,5,6-trifluoropyridine | |
CAS RN |
2693-57-4 | |
| Record name | 4-Amino-3-chloro-2,5,6-trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-3-chloro-2,5,6-trifluoro-pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate](/img/structure/B1273344.png)

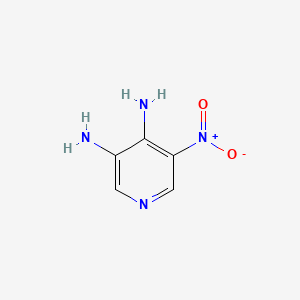

![1-[(1-ethylpyrrolidin-2-yl)methyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B1273352.png)

![2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1273356.png)
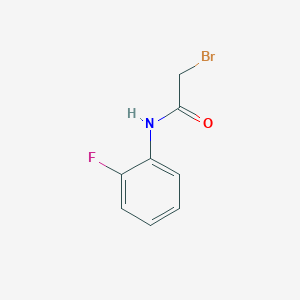
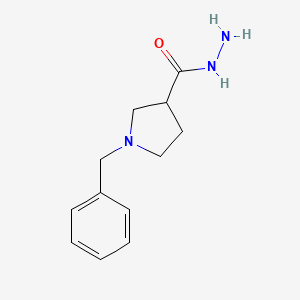

![4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273377.png)
![4-[4-(3-Hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B1273381.png)
